molecular formula C12H14ClNO2 B14124123 4-Chloropiperidin-1-yl benzoate

4-Chloropiperidin-1-yl benzoate

Cat. No.: B14124123
M. Wt: 239.70 g/mol
InChI Key: PWEGUZNSCXJPPM-UHFFFAOYSA-N
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Description

4-Chloropiperidin-1-yl benzoate is a synthetic organic compound featuring a benzoate ester group linked to a 4-chloropiperidine moiety. amino substituents) significantly alter physicochemical properties and applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(4-chloropiperidin-1-yl) benzoate

InChI

InChI=1S/C12H14ClNO2/c13-11-6-8-14(9-7-11)16-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

PWEGUZNSCXJPPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1Cl)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropiperidin-1-yl benzoate typically involves the reaction of 4-chloropiperidine with benzoic acid or its derivatives. One common method is the esterification reaction, where 4-chloropiperidine reacts with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of 4-Chloropiperidin-1-yl benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloropiperidin-1-yl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the piperidine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloropiperidin-1-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloropiperidin-1-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 4-chloropiperidin-1-yl benzoate with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent on Piperidine Key Properties/Applications
4-Chloropiperidin-1-yl benzoate C₁₂H₁₄ClNO₂ (inferred) ~251.7 (calc.) Chlorine (-Cl) Likely higher lipophilicity; potential antimicrobial activity (inferred from benzoate analogs)
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Amino (-NH₂) Used in pharmaceutical intermediates; limited toxicological data
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride C₁₄H₂₀N₂O₂·2HCl 321.24 Amino (-NH₂) Pharmaceutical applications; requires stringent safety protocols
Ethyl 4-(dimethylamino) benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino (-N(CH₃)₂) High reactivity in resin polymerization; superior degree of conversion

Key Observations :

  • Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity in resin systems than other amines, suggesting that electron-donating substituents (e.g., -N(CH₃)₂) enhance chemical activity .
Chemical Reactivity and Functional Roles
  • Benzoate Group : The benzoate moiety (pKa ~4.2 for benzoic acid ) contributes to pH-dependent behavior. In 4-chloropiperidin-1-yl benzoate, the ester linkage may reduce acidity compared to free benzoic acid, altering bioavailability.
  • Piperidine Modifications: Chlorine’s electron-withdrawing effect may reduce nucleophilicity at the piperidine nitrogen compared to amino-substituted analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate ), impacting interactions with biological targets or catalysts.

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